

Technical Support Center: HPLC Purification of Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMT-dT

Cat. No.: B15599168

[Get Quote](#)

Welcome to the technical support center for the purification of **DMT-dT** synthesized DNA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) related to HPLC purification, with a specific focus on resolving peak splitting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the HPLC purification of synthetic oligonucleotides.

Q1: What are the most common causes of peak splitting in the HPLC purification of synthetic oligonucleotides?

A1: Peak splitting in HPLC of synthetic oligonucleotides can arise from several factors, which can be broadly categorized into chromatographic issues, synthesis-related impurities, or sample handling problems.

- **Chromatographic Issues:** Common problems include a blocked column frit, a void in the stationary phase at the head of the column, or a mismatch between the sample solvent and the mobile phase.^{[1][2]} If all peaks in the chromatogram are split, the issue is likely related to the column or the HPLC system before the column.^[1]

- **Synthesis-Related Impurities:** The synthesis process can generate closely eluting species that appear as split peaks. This includes incomplete detritylation leading to n-1mers with a 5'-DMT group still attached, depurination, or other side-products.
- **Sample Handling:** Problems can also be introduced during sample preparation. For instance, partial loss of the DMT group during the sample drying process can lead to peak splitting.

Q2: How does incomplete detritylation during synthesis lead to peak splitting?

A2: In solid-phase oligonucleotide synthesis, the dimethoxytrityl (DMT) group is used to protect the 5'-hydroxyl group of the growing DNA chain. This group is removed at the start of each coupling cycle with an acid treatment. If this detritylation step is not complete, a part of the chains will not be extended in that cycle, which results in the formation of "failure sequences" (e.g., n-1, n-2). In a "Trityl-ON" purification, the final full-length product keeps its 5'-DMT group, which makes it much more hydrophobic than the uncapped failure sequences.^[3] However, if some n-1mers also have a DMT group due to incomplete capping and subsequent extension, they can elute very close to the main product, appearing as a shoulder or a split peak.

Q3: My main product peak is split. How can I determine if it's two different molecules or a chromatographic problem?

A3: To distinguish between co-eluting species and a chromatographic issue, you can try injecting a smaller sample volume.^{[1][2]} If the split peak resolves into two distinct peaks, it is likely that you have two different components eluting very close to each other.^{[1][2]} In this case, you will need to optimize your separation method. If the peak shape remains split even with a smaller injection volume, the problem is more likely to be related to the column, the injector, or the mobile phase conditions.^{[2][4]}

Q4: Can the sample solvent cause peak splitting?

A4: Yes, the solvent used to dissolve the sample can significantly impact peak shape.^{[4][5]} If the sample solvent is stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the sample band to spread and result in distorted or split peaks.^{[4][6]} Whenever possible, it is best to dissolve your sample in the initial mobile phase.^[4]

Q5: How can I troubleshoot peak splitting in my HPLC purification?

A5: A systematic approach is the best way to troubleshoot peak splitting. The following table summarizes common causes, suggested solutions, and the expected outcomes.

Potential Cause	Troubleshooting Step	Expected Outcome
Column Issues (Void/Blockage)	Back-flush the column at a low flow rate. If that doesn't work, replace the column frit or the entire column. [1]	A single, sharp peak if the column was the issue.
Sample Solvent Mismatch	Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. [4]	A well-formed peak if the solvent was the cause.
Column Overload	Dilute the sample and inject a smaller volume. [7]	The peak should become sharp and symmetrical if it was overloaded.
Co-eluting Impurities	Decrease the gradient slope (e.g., from 1%/min to 0.5%/min increase in organic solvent).	Improved resolution between the main product and the impurity.
Secondary Structures	Increase the column temperature in 5-10 °C increments (e.g., from 50 °C up to 70 °C). [3][7]	A sharper, more symmetrical peak as secondary structures are disrupted.
Injector Problems	If using an autosampler, check the needle and injection system. Try a manual injection. [4]	Consistent peak shape with manual injection points to an issue with the autosampler.
Incomplete Detritylation	Review the synthesis protocol to ensure complete detritylation at each cycle.	This is a preventative measure for future syntheses.

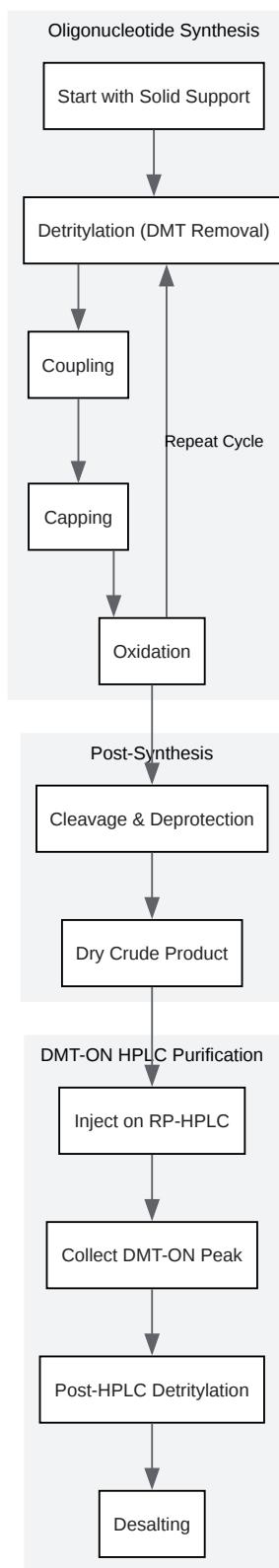
Experimental Protocols

1. DMT-ON Oligonucleotide Synthesis (General Protocol)

This protocol outlines the key steps in solid-phase phosphoramidite oligonucleotide synthesis.

- **Support Preparation:** The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
- **Detritylation:** The 5'-DMT protecting group is removed by treating the support with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling step.
- **Coupling:** The next phosphoramidite monomer, activated by an activator like tetrazole, is added to the column to react with the 5'-hydroxyl group of the growing chain.
- **Capping:** Any unreacted 5'-hydroxyl groups are capped with an acetylating agent (e.g., acetic anhydride) to prevent the formation of failure sequences.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).
- **Cycle Repetition:** Steps 2-5 are repeated until the desired oligonucleotide sequence is synthesized.
- **Final Detritylation (Optional):** For DMT-OFF purification, a final detritylation step is performed. For DMT-ON purification, this step is skipped.

2. Cleavage and Deprotection


- **Cleavage from Support:** After synthesis, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide solution at room temperature.
- **Base Deprotection:** The solution is then heated (e.g., at 55°C) to remove the protecting groups from the nucleotide bases.
- **Sample Preparation:** The resulting solution containing the crude oligonucleotide is dried down, for example, by using a vacuum concentrator.

3. DMT-ON Reversed-Phase HPLC Purification

- **Column:** A reversed-phase C18 column is typically used.


- Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium acetate (TEAA).
- Mobile Phase B: An organic solvent, typically acetonitrile.
- Sample Injection: The dried crude oligonucleotide is redissolved in a suitable solvent (ideally the initial mobile phase) and injected onto the column.
- Gradient Elution: A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The DMT-ON product, being more hydrophobic, will elute later than the DMT-OFF failure sequences.[3][8]
- Fraction Collection: The peak corresponding to the DMT-ON product is collected.
- Post-Purification Workup: The collected fraction is dried, and the DMT group is removed with an acid treatment. The final product is then desalted.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for DMT-ON oligonucleotide synthesis and purification.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for peak splitting in HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. support.waters.com [support.waters.com]
- 7. benchchem.com [benchchem.com]
- 8. dupont.com [dupont.com]
- To cite this document: BenchChem. [Technical Support Center: HPLC Purification of Synthetic Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599168#resolving-peak-splitting-in-hplc-purification-of-dmt-dt-synthesized-dna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com